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trans-Sulindac, often referred to simply as Sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is a prodrug derived from sulfinylindene, which is metabolized in the body to its active sulfide form. The compound's chemical formula is CHF OS, and it has a molecular weight of approximately 356.411 g/mol. Sulindac is known for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain .
Sulindac undergoes various chemical transformations in the body:
Sulindac exhibits several biological activities:
The synthesis of trans-Sulindac can be achieved through several methods:
Sulindac is used in various clinical settings:
Sulindac interacts with several biological systems:
Several compounds share similarities with trans-Sulindac in terms of structure or function:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Pain relief, inflammation | More potent anti-inflammatory effects but higher gastrointestinal side effects. |
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Pain relief, inflammation | Longer half-life than Sulindac; also used for arthritis management. |
| Ketorolac | Nonsteroidal Anti-inflammatory Drug (NSAID) | Short-term pain management | Stronger analgesic effect; used primarily for postoperative pain. |
| Celecoxib | COX-2 Inhibitor | Pain relief | Selectively inhibits COX-2; lower gastrointestinal risks compared to traditional NSAIDs. |
trans-Sulindac stands out due to its dual mechanism involving both COX inhibition and potential anticancer properties. Its unique metabolic pathway allows for reduced gastrointestinal side effects compared to other NSAIDs while still providing effective analgesic and anti-inflammatory benefits .